1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene
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Overview
Description
1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a methyl group and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, temperatures ranging from 0°C to 100°C.
Reduction: LiAlH4, NaBH4, temperatures ranging from -20°C to 25°C.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X), Lewis acids (AlCl3, FeCl3).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The phenylsulfanyl group can act as an electron-donating group, enhancing the reactivity of the benzene ring towards electrophiles. This interaction can lead to the formation of various substituted products, depending on the nature of the electrophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(phenylsulfonyl)benzene: Similar structure but with a sulfone group instead of a sulfanyl group.
1-Ethyl-4-methylbenzene: Similar structure but with an ethyl group instead of a phenylsulfanyl group.
Uniqueness
1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene is unique due to the presence of the phenylsulfanyl group, which imparts distinct electronic and steric properties to the molecule.
Properties
CAS No. |
107271-02-3 |
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Molecular Formula |
C15H16S |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
1-methyl-4-(1-phenylsulfanylethyl)benzene |
InChI |
InChI=1S/C15H16S/c1-12-8-10-14(11-9-12)13(2)16-15-6-4-3-5-7-15/h3-11,13H,1-2H3 |
InChI Key |
FTBPMJREFVFNCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)SC2=CC=CC=C2 |
Origin of Product |
United States |
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